molecular formula C25H24O6S B12546098 ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid CAS No. 663199-02-8

({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid

Cat. No.: B12546098
CAS No.: 663199-02-8
M. Wt: 452.5 g/mol
InChI Key: ISOUWSMIFRHTAN-UHFFFAOYSA-N
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Description

“({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid” is a synthetic organic compound characterized by a sulfanylacetic acid backbone conjugated to a bulky bis(4-methoxyphenyl)(phenyl)methoxyacetyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which may influence its reactivity and biological interactions.

Properties

CAS No.

663199-02-8

Molecular Formula

C25H24O6S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]acetyl]sulfanylacetic acid

InChI

InChI=1S/C25H24O6S/c1-29-21-12-8-19(9-13-21)25(18-6-4-3-5-7-18,20-10-14-22(30-2)15-11-20)31-16-24(28)32-17-23(26)27/h3-15H,16-17H2,1-2H3,(H,26,27)

InChI Key

ISOUWSMIFRHTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the bis(4-methoxyphenyl) and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize side products .

Chemical Reactions Analysis

Types of Reactions

({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their function and regulation .

Medicine

In medicine, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid may have potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and the study of disease mechanisms .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound Not explicitly provided ~550–600 (est.) Bis(4-methoxyphenyl)(phenyl)methoxyacetyl-sulfanyl High steric bulk; potential for nucleic acid synthesis applications
2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₈H₁₆N₃O₄S 293.34 1,2,4-Triazole ring with phenoxymethyl and 4-methoxyphenyl groups Discontinued due to unknown stability/toxicity issues
2-[(4-Chlorophenyl)sulfanyl]-N′-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylene]acetohydrazide C₂₂H₁₇ClFN₃O₂S 458.90 Chlorophenyl, fluorobenzyloxy, hydrazide Potential antimicrobial/anti-inflammatory activity; light-sensitive
2-({[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid C₁₁H₁₂F₂O₄S 278.27 Difluoromethoxy and methoxy groups on benzyl ring Enhanced metabolic stability; used in drug discovery

Biological Activity

({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic systems and a sulfanyl group. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid is C22H24O5S, with a molecular weight of approximately 452.5 g/mol. Its structure features:

  • Two 4-methoxyphenyl groups
  • An acetic acid moiety
  • A sulfanyl group

The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that compounds similar to ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial membranes, leading to antibacterial or antifungal effects.

The biological activity of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can be attributed to its structural features that facilitate interactions with biological macromolecules. For instance, the methoxy groups may enhance lipophilicity, allowing better membrane penetration and interaction with lipid bilayers.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds. Here are key findings from the literature:

StudyCompoundBiological ActivityFindings
4-Methoxyphenylacetic AcidInhibition of lipoxygenaseExhibited selective inhibition with varying IC50 values for different substrates.
Bis(4-methylphenyl)sulfideAntioxidant propertiesShowed significant scavenging activity against DPPH radicals.
2-((4-Methoxyphenyl)sulfonyl)acetic acidAntimicrobial activityDemonstrated effectiveness against various bacterial strains.

Synthesis Methods

The synthesis of ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid can be approached through several methods, typically involving:

  • Condensation Reactions : Combining appropriate phenolic compounds with acetic anhydride in the presence of a catalyst.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.

Potential Applications

Due to its diverse biological activities, ({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid has potential applications in:

  • Pharmaceutical Development : As a lead compound for creating anti-inflammatory or antimicrobial drugs.
  • Agricultural Chemicals : As a potential herbicide or pesticide due to its biological activity against plant pathogens.

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